molecular formula C24H20BrNO4 B8056945 N-Fmoc-3-bromobenzyl-glycine

N-Fmoc-3-bromobenzyl-glycine

Cat. No.: B8056945
M. Wt: 466.3 g/mol
InChI Key: SBUQNBSWXBNWJT-UHFFFAOYSA-N
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Description

N-Fmoc-3-bromobenzyl-glycine is a chemical compound with the molecular formula C24H20BrNO4 and a molecular weight of 466.32 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a bromine atom at the third position. This compound is commonly used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

The synthesis of N-Fmoc-3-bromobenzyl-glycine typically involves the protection of the amino group of glycine with the Fmoc group. This can be achieved by reacting glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The bromobenzyl group is introduced by reacting the protected glycine with 3-bromobenzyl bromide under suitable conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

N-Fmoc-3-bromobenzyl-glycine undergoes various chemical reactions, including:

Common reagents used in these reactions include piperidine, DMF, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Fmoc-3-bromobenzyl-glycine is widely used in scientific research, particularly in the fields of chemistry and biology. In peptide synthesis, it serves as a building block for the construction of peptides and proteins. Its stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS), where it is used to protect the amino group during the synthesis process . Additionally, it is used in the development of novel pharmaceuticals and bioactive compounds, as well as in the study of protein-protein interactions and enzyme mechanisms.

Mechanism of Action

The mechanism of action of N-Fmoc-3-bromobenzyl-glycine primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. Upon deprotection, the free amino group can participate in peptide bond formation, allowing the sequential addition of amino acids to build the desired peptide or protein . The bromobenzyl group can also participate in various chemical reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

N-Fmoc-3-bromobenzyl-glycine can be compared with other Fmoc-protected amino acids, such as N-Fmoc-glycine and N-Fmoc-phenylalanine. While all these compounds serve as building blocks in peptide synthesis, this compound is unique due to the presence of the bromobenzyl group, which can undergo additional chemical transformations. This makes it a valuable tool for the synthesis of complex peptides and bioactive molecules .

Similar compounds include:

  • N-Fmoc-glycine
  • N-Fmoc-phenylalanine
  • N-Fmoc-3-chlorobenzyl-glycine

These compounds share the Fmoc protecting group but differ in their side chains, offering a range of reactivity and applications in peptide synthesis and organic chemistry.

Properties

IUPAC Name

2-[(3-bromophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c25-17-7-5-6-16(12-17)13-26(14-23(27)28)24(29)30-15-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUQNBSWXBNWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC(=CC=C4)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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